3-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]PROPANOIC ACID
Overview
Description
3-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]PROPANOIC ACID is a complex organic compound that features an indole and thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]PROPANOIC ACID typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the formation of the thiazole ring. Key steps may include:
Fischer Indole Synthesis: This method is used to prepare the indole moiety from phenylhydrazine and ketones or aldehydes under acidic conditions.
Thiazole Formation: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the indole and thiazole derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Halogenated Indoles: Formed from substitution reactions.
Scientific Research Applications
3-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]PROPANOIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different biomolecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Thiazole derivatives: Compounds with similar thiazole ring structure.
Uniqueness
3-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]PROPANOIC ACID is unique due to the combination of indole and thiazole moieties in a single molecule, which may result in distinct biological activities and applications .
Properties
IUPAC Name |
3-[4-hydroxy-5-(7-methyl-2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c1-7-3-2-4-8-10(13(20)16-11(7)8)12-14(21)17(15(22)23-12)6-5-9(18)19/h2-4,21H,5-6H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWJUTUZIMQFBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C(=O)N=C12)C3=C(N(C(=S)S3)CCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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